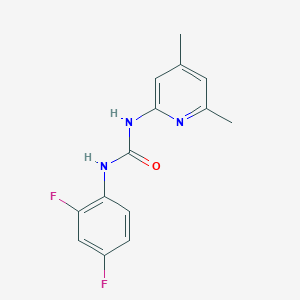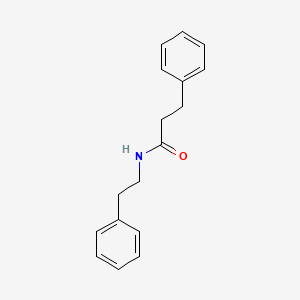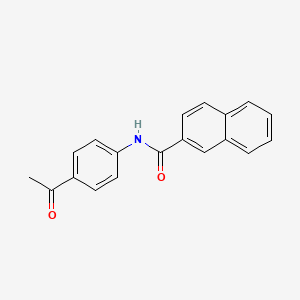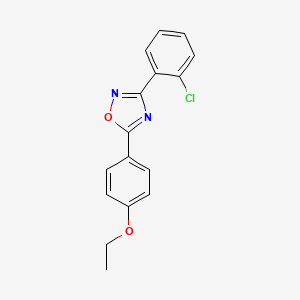![molecular formula C11H7F3N4O3S B5840857 2-(2-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5840857.png)
2-(2-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Übersicht
Beschreibung
2-(2-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C11H7F3N4O3S and its molecular weight is 332.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.01909576 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Antiviral and Antibacterial Activities
- Antiviral and Antibacterial Potency : Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, including compounds structurally similar to 2-(2-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide, have shown significant antiviral and antibacterial activities. These compounds were effective against tobacco mosaic virus (TMV) and bacteria like Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, suggesting potential as molecular templates in the development of antiviral and antibacterial agents (Tang et al., 2019).
2. Antitumor Properties
- Effectiveness Against Chronic Myelogenous Leukemia : 1,3,4-Thiadiazole derivatives, including compounds structurally akin to the subject chemical, displayed potent cytotoxic effects on various human cancer cell lines, particularly against the K562 chronic myelogenous leukemia cell line expressing Bcr-Abl tyrosine kinase. This highlights the potential of such compounds as antitumor agents, with specific activity against Bcr-Abl positive cancer cells (Altıntop et al., 2017).
3. Density Functional Theory Studies for Anti-HIV Drugs
- Potential Anti-HIV Drug Properties : A density functional theory (DFT) study on acetamide derivatives, structurally related to the subject compound, indicated their potential as anti-HIV drugs. This study highlighted the importance of nitrogen atoms in bond formation with biological molecules, which could be crucial for the design of effective HIV inhibitors (Oftadeh et al., 2013).
4. Glutaminase Inhibition for Cancer Treatment
- Glutaminase Inhibitors in Cancer Therapy : Derivatives of 1,3,4-thiadiazole, similar to the compound , have been evaluated as inhibitors of kidney-type glutaminase (GLS), a key enzyme in cancer metabolism. Some analogs showed comparable potency to known GLS inhibitors, suggesting their potential application in cancer therapy (Shukla et al., 2012).
5. Antileishmanial Activity
- Activity Against Leishmania Major : Compounds derived from 1,3,4-thiadiazole, structurally related to the chemical in focus, exhibited significant antileishmanial activity against extracellular promastigotes of Leishmania major. Their activity was superior to the standard drug Glucantime, showing promise as potential antileishmanial agents (Vosooghi et al., 2015).
6. Anti-inflammatory and Analgesic Properties
- Potential in Pain Management : Research on novel 1,3,4-thiadiazole derivatives, structurally akin to the target chemical, demonstrated significant anti-inflammatory and analgesic properties. These compounds were also evaluated for ulcerogenic activity, indicating their potential use in pain and inflammation management (Shkair et al., 2016).
Eigenschaften
IUPAC Name |
2-(2-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4O3S/c12-11(13,14)9-16-17-10(22-9)15-8(19)5-6-3-1-2-4-7(6)18(20)21/h1-4H,5H2,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLLCWDEUOKPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NN=C(S2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


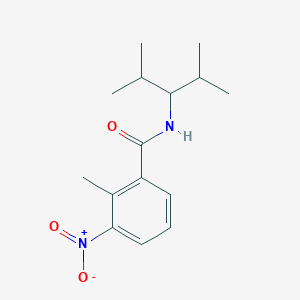
![1-(2-Ethoxyphenyl)-4-[(4-fluorophenyl)methyl]piperazine](/img/structure/B5840780.png)
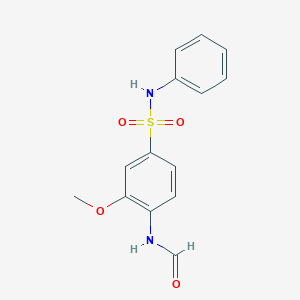
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B5840796.png)
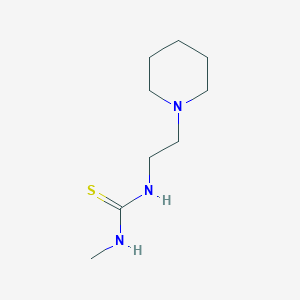

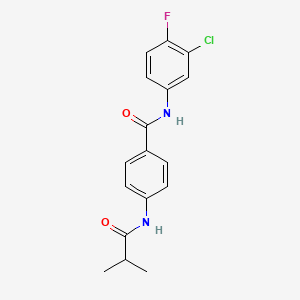
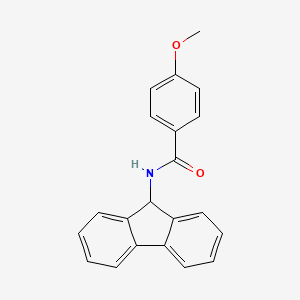
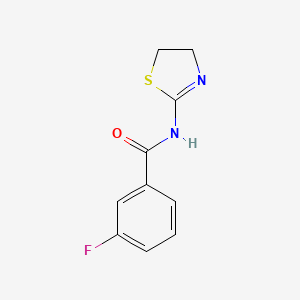
![2-[4-(dimethylamino)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5840843.png)
